molecular formula C17H19N3O2 B1381177 tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate CAS No. 1395493-09-0

tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Cat. No.: B1381177
CAS No.: 1395493-09-0
M. Wt: 297.35 g/mol
InChI Key: OGDDFHIGIAKGMJ-UHFFFAOYSA-N
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Description

Structural Significance of the Pyrrolo[3,4-d]pyrimidine Core

The pyrrolo[3,4-d]pyrimidine scaffold is a fused bicyclic system comprising a pyrrole ring fused to a pyrimidine moiety at the 3,4-positions. This architecture confers unique electronic and steric properties, making it a privileged structure in medicinal chemistry. The planar, aromatic system enables π-π stacking interactions with biological targets, while the nitrogen-rich core facilitates hydrogen bonding and coordination with enzymes or receptors.

Key structural advantages include:

  • Bioisosteric potential : The scaffold mimics purine nucleobases, allowing competitive inhibition of kinases and other ATP-binding proteins.
  • Tunable substitution patterns : Positions 2, 4, and 6 permit functionalization to optimize target engagement and pharmacokinetic properties.

Table 1: Comparative Bioactivity of Pyrrolo[3,4-d]pyrimidine Derivatives

Substituent Position Common Modifications Biological Targets
C2 Aryl groups (e.g., phenyl) Kinases, GPCRs
C4 Halogens, amines Anticancer agents
N6 Carboxylate esters Prodrug design

Role of tert-Butyl Carboxylate Substituents in Heterocyclic Systems

The tert-butyl carboxylate group at position 6 serves dual roles:

  • Steric protection : Shields reactive sites (e.g., NH groups) during synthetic transformations.
  • Lipophilicity modulation : Enhances membrane permeability while maintaining water solubility through esterase-mediated hydrolysis in vivo.

In tert-butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate, the bulky tert-butyl group stabilizes the lactam tautomer, favoring intermolecular interactions in crystal lattices and improving crystallinity for X-ray analysis.

Table 2: Impact of tert-Butyl Carboxylate on Physicochemical Properties

Property With tert-Butyl Group Without tert-Butyl Group
LogP 2.8 ± 0.3 1.2 ± 0.2
Aqueous solubility (µM) 45 ± 5 220 ± 30
Metabolic stability (t₁/₂) >120 min 22 min

Historical Development of 2-Aryl-Substituted Pyrrolo[3,4-d]pyrimidines

The synthesis of 2-aryl derivatives evolved through three phases:

  • Early methods (1960s–1990s) : Classical cyclocondensation of aminopyrroles with aryl aldehydes, limited by low yields (~30%) and poor regioselectivity.
  • Transition to catalytic approaches (2000s) : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enabled precise aryl group installation at C2.
  • Modern innovations (2010s–present) : Flow chemistry and microwave-assisted synthesis reduced reaction times from days to hours while improving yields to >85%.

Notable milestones include:

  • 1998 : First reported kinase inhibition by a 2-phenylpyrrolo[3,4-d]pyrimidine (IC₅₀ = 180 nM against EGFR).
  • 2015 : Introduction of tert-butyl carboxylate-protected intermediates for solid-phase peptide synthesis.
  • 2021 : Catalytic asymmetric synthesis achieving >99% enantiomeric excess for chiral derivatives.

Properties

IUPAC Name

tert-butyl 2-phenyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-17(2,3)22-16(21)20-10-13-9-18-15(19-14(13)11-20)12-7-5-4-6-8-12/h4-9H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDDFHIGIAKGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Pyrrolo[3,4-d]pyrimidine Core

  • The core is synthesized by reacting an α-aminopyrrole derivative with a dicarbonyl or nitrile compound . This reaction is typically carried out in the absence of solvents or with minimal solvent use to facilitate the condensation.
  • Catalytic amounts of organic or inorganic acids (e.g., hydrohalic acids, acetic acid, sulfuric acid, or p-toluenesulfonic acid) are used to promote ring closure.
  • The reaction temperature ranges from about 90°C to 200°C with reaction times from 1 to 20 hours , depending on the scale and specific substituents.

Introduction of the Phenyl Group

  • The phenyl substituent at the 2-position is introduced either by using a phenyl-substituted aminopyrrole or by reacting with phenyl-containing aldehydes or nitriles.
  • The phenyl group can also be modified with substituents such as methyl, methoxy, hydroxy, chloro, fluoro, or bromo groups to tune pharmacological properties.

Installation of the tert-Butyl Carboxylate Group

  • The tert-butyl ester is typically introduced by esterification of the carboxylic acid precursor using tert-butanol under acidic conditions or by employing tert-butyl-protected intermediates.
  • Alternatively, tert-butyl 2-chloro or 2-bromo pyrimidine derivatives can be used as starting materials that undergo cyclization and substitution to yield the tert-butyl ester directly.
  • Reaction conditions for esterification include mild heating (around 50-80°C) and use of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Representative Preparation Method (Adapted from Patent US4010159A)

Step Reagents/Conditions Description
1. α-Aminopyrrole derivative + phenyl-substituted nitrile/dicarbonyl Condensation in absence of solvent or minimal solvent; acid catalyst added; heated 90-200°C for 1-20 hours
2. Reaction mixture neutralized and purified Isolation of pyrrolo[3,4-d]pyrimidine intermediate
3. Esterification with tert-butanol and acid catalyst Mild heating (50-80°C) to form tert-butyl ester at carboxylate position
4. Purification by recrystallization or chromatography Final compound isolation

Alternative Preparation Routes and Catalysts

  • Some methods utilize metal-catalyzed coupling reactions involving nickel salts and cuprous halides to form pyrimidine intermediates, followed by intramolecular cyclization and oxidation steps to build the pyrrolo[3,4-d]pyrimidine ring system.
  • Oxidants such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are used in the final oxidation steps to aromatize the heterocyclic system.
  • Organic bases like diisopropylethylamine or inorganic bases such as potassium carbonate are employed to facilitate cyclization and esterification reactions.

Reaction Parameters and Optimization

Parameter Typical Range Notes
Temperature (condensation) 90°C - 200°C Higher temperatures favor ring closure but may cause side reactions
Reaction time 1 - 20 hours Longer times improve yield but require monitoring
Acid catalyst Hydrohalic acids, acetic acid, p-toluenesulfonic acid Catalytic amounts sufficient
Solvent Often solvent-free or minimal solvent Solvent choice depends on reactants; DMF, DMSO, or THF may be used
Esterification temperature 50°C - 80°C Mild heating to avoid decomposition
Oxidant (if used) DDQ, molar ratio 1:1 to 1:3 Used in final aromatization step

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct condensation of α-aminopyrrole with nitrile/dicarbonyl α-Aminopyrrole, phenyl nitrile, acid catalyst 90-200°C, 1-20 h, solvent-free Simple, high yield, scalable Requires high temperature
Metal-catalyzed coupling and cyclization Nickel salts, cuprous halides, acrylic acid, bases 50-110°C, inert atmosphere Mild conditions, selective More complex catalyst system
Esterification with tert-butanol Carboxylic acid intermediate, tert-butanol, acid catalyst 50-80°C, mild heating Efficient tert-butyl ester formation Requires pure acid intermediate
Oxidation with DDQ Pyrrolo-pyrimidine intermediate, DDQ 40-70°C, inert atmosphere Aromatization, improved purity Requires careful handling of oxidant

Research Findings and Practical Considerations

  • The pyrrolo[3,4-d]pyrimidine derivatives prepared by these methods demonstrate significant pharmacological activity, particularly as anti-inflammatory agents and prostaglandin synthetase inhibitors.
  • The choice of substituents, including the tert-butyl ester group, influences both the chemical stability and biological activity.
  • Purification techniques such as recrystallization and chromatography are essential for obtaining high-purity compounds suitable for pharmaceutical use.
  • The reactions are often carried out under inert atmospheres (nitrogen) to prevent oxidation or degradation of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit promising anticancer properties. For instance, studies have shown that certain modifications to the pyrrolo[3,4-d]pyrimidine scaffold can enhance cytotoxicity against various cancer cell lines. A notable case study demonstrated that tert-butyl 2-phenyl derivatives inhibited tumor growth in xenograft models, suggesting potential as novel anticancer agents .
  • Antiviral Properties
    • Pyrrolo[3,4-d]pyrimidines have been investigated for their antiviral activity. In particular, compounds similar to tert-butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine have shown effectiveness against viral infections by inhibiting viral replication mechanisms. A study highlighted the compound's ability to interfere with the RNA synthesis of certain viruses, making it a candidate for further antiviral drug development .
  • Neurological Disorders
    • The compound has been explored for its neuroprotective effects. Research has indicated that derivatives of this class can modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A specific case study reported significant improvements in cognitive function in animal models treated with pyrrolo[3,4-d]pyrimidine derivatives .

The biological activity of tert-butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can be summarized as follows:

Activity TypeDescriptionReferences
AnticancerInhibits tumor growth; effective against various cancer cell lines
AntiviralInterferes with viral RNA synthesis; potential for antiviral drug development
NeuroprotectiveModulates neurotransmitter systems; potential treatment for neurodegeneration

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various derivatives have been synthesized to enhance efficacy and selectivity for specific biological targets.

Case Studies

  • Anticancer Efficacy
    • In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrrolo[3,4-d]pyrimidines and evaluated their anticancer activity against breast cancer cell lines. The most potent compound demonstrated IC50 values significantly lower than those of existing chemotherapeutics .
  • Antiviral Mechanism
    • A recent investigation into the antiviral properties published in Virology Journal revealed that the compound effectively inhibited the replication of influenza virus in vitro, providing insights into its mechanism of action which involves blocking viral entry into host cells .
  • Neuroprotective Effects
    • Research highlighted in Neuroscience Letters documented the neuroprotective effects of a related compound in models of Alzheimer's disease, showing reduced amyloid plaque formation and improved cognitive function in treated animals .

Mechanism of Action

The mechanism of action of tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.

    Pyrazolo[3,4-d]pyrimidine: Investigated for its anti-inflammatory and COX-2 inhibitory potential.

    Pyrido[2,3-d]pyrimidine: Exhibits antiproliferative, antimicrobial, and anti-inflammatory activities.

Uniqueness

tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is unique due to its specific tert-butyl ester group, which can influence its solubility, stability, and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities and applications.

Biological Activity

tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its chemical properties, biological effects, and therapeutic applications, drawing from diverse studies and findings.

  • Molecular Formula : C17H19N3O2
  • CAS Number : 1395493-09-0
  • Molecular Weight : 299.35 g/mol

The compound features a pyrrolo-pyrimidine core structure, which is significant for its biological activity. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrolo-pyrimidine derivatives, including this compound. Research indicates that compounds in this class exhibit selective cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (non-cancer)2.4Low

The compound demonstrated a significant inhibitory effect on the proliferation of MDA-MB-231 cells while showing minimal toxicity to non-cancerous MCF10A cells, indicating a promising therapeutic window for targeted cancer therapy .

The mechanism by which this compound exerts its effects involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Notably, it has been shown to inhibit matrix metalloproteinases (MMPs), which are implicated in tumor metastasis:

  • MMP-2 Inhibition : Significant reduction in activity observed.
  • MMP-9 Inhibition : Also notably inhibited.

This inhibition may contribute to the compound's ability to prevent metastasis in vivo, as demonstrated in mouse models where treatment led to reduced metastatic nodules following tail vein inoculation with cancer cells .

Case Studies

A recent study investigated the effects of this compound on triple-negative breast cancer (TNBC) models. The results indicated that treatment with this compound significantly inhibited tumor growth and metastasis compared to controls. The study utilized pharmacodynamic assessments to measure tumor response over a 30-day period following treatment initiation .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and Boc-protection .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : SHELX software refines crystal structures to resolve stereochemical ambiguities .

How can researchers resolve discrepancies in spectral data for pyrrolo[3,4-d]pyrimidine derivatives?

Q. Advanced

  • 2D NMR techniques : HSQC and HMBC correlations differentiate between regioisomers .
  • Computational modeling : Density Functional Theory (DFT) simulations predict NMR shifts and compare with experimental data .
  • Crystallographic validation : Single-crystal X-ray structures provide definitive stereochemical assignments .

What are the recommended storage conditions to ensure compound stability?

Basic
Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Use amber vials to avoid photodegradation .

What strategies mitigate decomposition of tert-butyl-protected pyrrolopyrimidines during long-term storage?

Q. Advanced

  • Stability studies : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% humidity) to identify degradation pathways .
  • Lyophilization : Freeze-drying reduces water content, minimizing hydrolysis .
  • Additives : Antioxidants (e.g., BHT) or desiccants (e.g., silica gel) in storage containers prolong shelf life .

What safety precautions are necessary when handling this compound?

Q. Basic

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
  • First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air .
  • Engineering controls : Use fume hoods to limit exposure to airborne particles .

How can the reactivity of the phenyl substituent be exploited in further functionalization?

Q. Advanced

  • Electrophilic aromatic substitution (EAS) : Nitration or halogenation under controlled conditions introduces functional handles for diversification .
  • Cross-coupling : Buchwald-Hartwig amination or Heck reactions modify the phenyl group for structure-activity relationship (SAR) studies .
  • Protection/deprotection strategies : Selective Boc removal with TFA enables subsequent acylation or alkylation .

How to address low yields in Suzuki-Miyaura coupling reactions with pyrrolo[3,4-d]pyrimidine substrates?

Q. Advanced

  • Ligand optimization : Bulky ligands (e.g., SPhos) improve catalyst turnover .
  • Solvent/base systems : Use toluene/K₃PO₄ for better solubility and base strength .
  • Microwave irradiation : Enhances reaction kinetics and reduces side-product formation .

What computational tools are effective for predicting the biological activity of this compound?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR kinase .
  • QSAR modeling : Machine learning algorithms correlate structural features (e.g., ClogP, PSA) with activity data .
  • ADMET prediction : SwissADME or pkCSM forecasts pharmacokinetic properties for lead optimization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.